molecular formula C10H5ClF3NO2 B6317136 4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone CAS No. 122460-66-6

4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone

Cat. No. B6317136
CAS RN: 122460-66-6
M. Wt: 263.60 g/mol
InChI Key: HFTPOTIPYBZVSL-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone (4-Cl-TFO) is a synthetic compound that has been widely studied in recent years as a potential therapeutic agent. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-fungal activities. 4-Cl-TFO has been studied for its potential in treating a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone has been studied for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-fungal activities. It has been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its potential as an anti-aging agent and as a potential therapeutic agent for a variety of other diseases.

Mechanism Of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone is not fully understood. It is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and other inflammatory enzymes. It has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis in those cells. In addition, it has been shown to possess anti-oxidant and anti-viral activities.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in those cells. It has also been shown to possess anti-inflammatory, anti-oxidant, anti-viral, and anti-fungal activities. In addition, it has been shown to possess anti-aging properties and to have potential therapeutic applications in a variety of diseases.

Advantages And Limitations For Lab Experiments

The main advantage of 4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone for laboratory experiments is its relatively low cost and ease of synthesis. In addition, its anti-inflammatory, anti-oxidant, anti-viral, and anti-fungal activities make it a promising therapeutic agent for a variety of diseases. However, its mechanism of action is still not fully understood and further research is needed to determine its full therapeutic potential.

Future Directions

There are a number of potential future directions for 4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone. Further research is needed to fully understand its mechanism of action and to determine its full therapeutic potential. In addition, further research is needed to determine its potential as an anti-aging agent and to explore its potential therapeutic applications in a variety of other diseases. Finally, more research is needed to determine the optimal dosage and duration of treatment for 4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone.

properties

IUPAC Name

4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO2/c11-6-3-1-5(2-4-6)7-8(16)17-9(15-7)10(12,13)14/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTPOTIPYBZVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453965
Record name 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-

CAS RN

122460-66-6
Record name 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-chlorophenylglycine (46.9 g, 0.25 mole) in a mixture of acetonitrile, xylenes and dimethyl formamide (74.8 w/w%, 24.9 w/w% and 0.3 w/w%, respectively) is treated sequentially with PCl3 (21.3 g, 0.155 mole) and trifluoroacetyl chloride (34.8 g, 0.26 mole), held at 40° C. for 0.5 hour, heated at 60° -65° C. for 8 hours and allowed to cool to room temperature. The title product is obtained in quantitative yield by HPLC analysis.
Quantity
46.9 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
34.8 g
Type
reactant
Reaction Step Two

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